Human PrCP Enzymatic Potency: Sub-Nanomolar IC₅₀ vs. Alternative PrCP Inhibitor Chemotypes
This cyclohexanecarboxamide compound inhibits recombinant human PrCP with an IC₅₀ of 0.08 nM, placing it among the most potent PrCP inhibitors reported to date [1]. In contrast, the widely used reference PrCP inhibitor UM8190 exhibits an IC₅₀ of approximately 1–10 nM under comparable assay conditions, and the dichlorobenzimidazole-pyrrolidine amide series (e.g., PRCP-7414) typically achieves IC₅₀ values in the low nanomolar range (1–8 nM) [2][3]. This represents an approximately 12- to 125-fold improvement in enzymatic potency for the cyclohexane-based series.
| Evidence Dimension | Inhibitory potency against recombinant human PrCP enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 0.08 nM (pIC₅₀ = 10.1) |
| Comparator Or Baseline | UM8190: IC₅₀ ≈ 1–10 nM; Dichlorobenzimidazole-pyrrolidine amide series (PRCP-7414): IC₅₀ = 1–8 nM |
| Quantified Difference | 12- to 125-fold greater potency for the target compound |
| Conditions | Recombinant human PrCP; fluorescence intensity kinetic assay using internally quenched substrate Mca-Ala-Pro-Lys(Dnp)-OH; 30 min incubation at 25°C |
Why This Matters
Higher enzymatic potency at lower concentrations reduces the compound mass required per assay, directly lowering reagent cost per data point in high-throughput screens and minimizing off-target risks in cellular models.
- [1] ChEMBL Database. CHEMBL3086040 – Compound 35 [PMID: 24157366]. Prolylcarboxypeptidase/Lysosomal Pro-X carboxypeptidase in Human: IC₅₀ = 0.08 nM. Available at: https://www.ebi.ac.uk/chembl/compound/inspect/CHEMBL3086040 View Source
- [2] Influence of a Novel Inhibitor (UM8190) of Prolylcarboxypeptidase (PRCP) on Appetite and Thrombosis. Curr Med Chem. 2020. Available at: https://pmc.ncbi.nlm.nih.gov View Source
- [3] PRCP Inhibitor (C15-1304-227) – Product Datasheet. Available at: https://cenmed.com View Source
